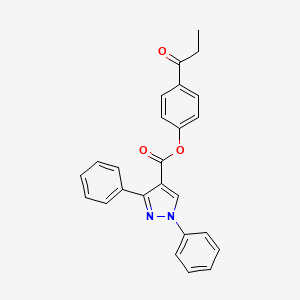
4-propanoylphenyl 1,3-diphenyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-propanoylphenyl 1,3-diphenyl-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-propanoylphenyl 1,3-diphenyl-1H-pyrazole-4-carboxylate typically involves the condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride to form the corresponding oxime. This reaction is carried out using formic acid as a medium. The oxime is then dehydrated using a catalytic amount of orthophosphoric acid to afford the desired pyrazole derivative . This method is metal-free, cost-effective, and offers excellent yields (98-99%).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
4-propanoylphenyl 1,3-diphenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-propanoylphenyl 1,3-diphenyl-1H-pyrazole-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds and functional materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 4-propanoylphenyl 1,3-diphenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-diphenylpyrazole-4-propionic acid
- 1,3-diphenyl-1H-pyrazole-4-carbonitrile
Uniqueness
4-propanoylphenyl 1,3-diphenyl-1H-pyrazole-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C25H20N2O3 |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
(4-propanoylphenyl) 1,3-diphenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C25H20N2O3/c1-2-23(28)18-13-15-21(16-14-18)30-25(29)22-17-27(20-11-7-4-8-12-20)26-24(22)19-9-5-3-6-10-19/h3-17H,2H2,1H3 |
Clé InChI |
ZJSLVBZABINZOC-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3Z)-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11628147.png)
![10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(4-nitrophenyl)methanone](/img/structure/B11628152.png)
![4-[(2E)-2-(5-cyano-6-hydroxy-4-methyl-2-oxopyridin-3(2H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B11628158.png)
![methyl (2Z)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)ethanoate](/img/structure/B11628161.png)

![8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrimido[5,6,1-jk]carbazole](/img/structure/B11628168.png)
![(2Z)-N-(4-chlorophenyl)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11628182.png)
![2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B11628194.png)
![6-({2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11628198.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]isoxazole-4-carboxamide](/img/structure/B11628203.png)
![(4-tert-butylphenyl)[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]methanone](/img/structure/B11628207.png)
![Ethyl 2-[4-(4-chlorophenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B11628217.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628222.png)
